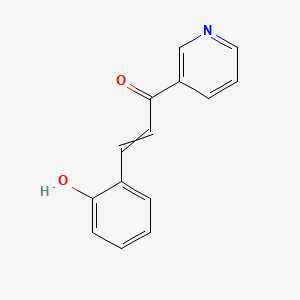

Catechin 3-rhamnoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

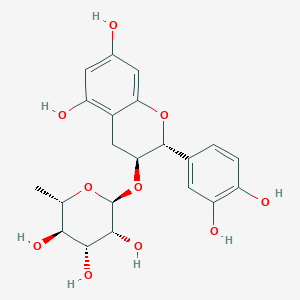

Catechin 3-rhamnoside is a natural polyphenolic compound belonging to the flavonoid family. It is a type of flavan-3-ol, specifically a catechin, which is commonly found in various fruits, vegetables, and plant-based beverages. Catechins are known for their potent antioxidant properties and are widely studied for their potential health benefits.

作用机制

Target of Action

Catechin 3-rhamnoside, a type of flavonoid, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can help manage conditions like diabetes mellitus . Additionally, catechins are known to be reactive oxygen species (ROS) scavengers and metal ion chelators .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-glucosidase and α-amylase, key enzymes involved in starch digestion . This inhibition can help regulate blood glucose levels, making it potentially beneficial for managing diabetes. Moreover, as ROS scavengers and metal ion chelators, catechins can help mitigate oxidative stress .

Biochemical Pathways

This compound’s action affects several biochemical pathways. Its antioxidant properties allow it to scavenge ROS, thereby reducing oxidative stress . This can impact various pathways involved in aging and related dysfunctions, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes . Furthermore, catechins can induce antioxidant enzymes, inhibit pro-oxidant enzymes, and promote the production of phase II detoxification enzymes and antioxidant enzymes .

Pharmacokinetics

It’s important to note that the bioavailability of catechins can be influenced by various factors, including their chemical structure and the presence of other compounds .

Result of Action

The primary result of this compound’s action is its potential antioxidant and anti-diabetic effects. By inhibiting α-glucosidase and α-amylase, it can help regulate blood glucose levels . Its antioxidant properties allow it to scavenge ROS, which can help protect cells from oxidative damage . This can potentially prevent or mitigate various diseases caused by oxidative stress, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability . Additionally, factors such as pH and temperature can potentially impact its stability and activity.

生化分析

Biochemical Properties

Catechin 3-rhamnoside, like other catechins, has potent antioxidant properties . It acts as a reactive oxygen species (ROS) scavenger and metal ion chelator . Its indirect antioxidant activities include the induction of antioxidant enzymes, inhibition of pro-oxidant enzymes, and production of phase II detoxification enzymes and antioxidant enzymes .

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. It can alleviate conditions associated with vascular dysfunction, including vascular inflammation and smooth muscle cell proliferation . It also has the potential to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant properties. It can both eliminate ROS by scavenging and enhance ROS production . This dual action in relation to ROS makes it a potent antioxidant and a potential pro-oxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant immunostimulatory activity and antioxidant potential . Over time, these effects may contribute to the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the flavonoid biosynthesis pathway . It is derived from plant secondary metabolism through condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA .

准备方法

Synthetic Routes and Reaction Conditions

Catechin 3-rhamnoside can be synthesized through the extraction and purification of plant materials rich in catechins. One common method involves the chromatographic separation of extracts from plants such as Vaccinium vitis-idaea (lingonberry) stems. The extract is subjected to various chromatographic techniques, including Sephadex LH-20 and MCI gel CHP20P, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting plant materials, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or acetone. The extract is concentrated and purified using chromatographic techniques to obtain this compound in high purity .

化学反应分析

Types of Reactions

Catechin 3-rhamnoside undergoes various chemical reactions, including:

Oxidation: Catechins can be oxidized to form quinones, which can further react with other nucleophiles.

Reduction: Catechins can be reduced to form dihydro derivatives.

Substitution: Catechins can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of catechins.

Substitution: Acylated or alkylated catechin derivatives.

科学研究应用

Catechin 3-rhamnoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the antioxidant properties of flavonoids.

Industry: Utilized in the food and beverage industry as a natural antioxidant and preservative.

相似化合物的比较

Catechin 3-rhamnoside can be compared with other similar compounds, such as:

Epithis compound: Similar in structure but differs in the stereochemistry of the hydroxyl group at the third carbon.

Afzelin (kaempferol 3-rhamnoside): A flavonol glycoside with similar antioxidant properties but different structural features.

Quercetin 3-rhamnoside: Another flavonoid glycoside with potent antioxidant and anti-inflammatory properties.

This compound is unique due to its specific structure and the presence of the rhamnose sugar moiety, which may influence its bioavailability and biological activity.

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLFHITXPCWYAL-HLBABLIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Catechin 3-rhamnoside as an antiviral agent?

A1: While not directly addressed in the provided research, one study [] investigated the potential of this compound, alongside other compounds from Neocarya macrophylla, as an inhibitor of SARS-CoV-2. Computational modeling suggested that this compound could bind to key viral proteins (3C-like protease, spike protein, and papain-like protease) with high affinity. This suggests potential antiviral activity, but further experimental validation is needed.

Q2: What are the sources of this compound?

A3: this compound has been isolated from multiple plant sources, including Calliandra haematocephala [], Erythroxylum novogranatense [], and Neocarya macrophylla []. This suggests that this compound might be present in various plant species and could have diverse biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B1148948.png)